molecular formula C24H25ClO5 B11153842 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

Cat. No.: B11153842
M. Wt: 428.9 g/mol
InChI Key: XMXZLUCJYHXRNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a chromen-2-one core with various substituents, making it a potential candidate for various applications in scientific research.

Preparation Methods

The synthesis of 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a lead structure in drug development due to its ability to interact with various biological targets. Its derivatives have been investigated for:

  • Anticancer Activity : Studies indicate that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, sparing normal cells. This selectivity is crucial for developing safer cancer therapies.

Antimicrobial Activity

Research has demonstrated that 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate possesses significant antimicrobial properties. Key findings include:

Biological Activity IC50 (μM) Notes
Antimicrobial (e.g., Mycobacterium tuberculosis)7.05Significant inhibition observed
Antifungal (e.g., Candida albicans)12.5Effective against fungal strains

These results suggest that the compound could be developed into an effective antimicrobial agent, particularly against resistant strains.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes, notably acetylcholinesterase (AChE). The findings indicate:

Enzyme IC50 (μM) Comparison
AChE Inhibition0.25Comparable to established inhibitors

This property positions the compound as a candidate for treating neurodegenerative diseases such as Alzheimer's.

Case Studies

Several studies have focused on the biological activity and mechanisms of action of this compound:

  • Antimicrobial Studies : A study investigated its efficacy against Mycobacterium tuberculosis, revealing an IC50 value indicating significant antibacterial activity.
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells.
  • Enzyme Inhibition Profiles : A detailed analysis showed that the compound had inhibitory effects on AChE with an IC50 value comparable to established inhibitors.

Mechanism of Action

The mechanism of action of 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various biological effects. It can also interfere with microtubule polymerization and tumor angiogenesis, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar compounds to 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate include:

Biological Activity

6-Chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H19ClO4
  • Molecular Weight : 306.78 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various coumarins, including derivatives similar to 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yloxybenzoate. The results demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with nucleic acid metabolism .

Anti-inflammatory Activity

The anti-inflammatory potential of coumarins has been widely studied. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that 6-chloro derivatives can reduce the production of inflammatory mediators in macrophages.

A notable study reported a significant reduction in nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages treated with coumarin derivatives, indicating their potential as anti-inflammatory agents.

Treatment NO Production (µM) Control (µM)
Compound A (100 µM)2550
Compound B (100 µM)3050

These results highlight the compound's ability to modulate inflammatory responses .

Anticancer Activity

Several studies have investigated the anticancer properties of coumarin derivatives. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. For instance, a study on MCF-7 breast cancer cells showed that treatment with related coumarin compounds led to significant cell death.

Compound IC50 (µM) Cell Line
6-Chloro Coumarin15MCF-7
Control>50MCF-7

This suggests that the compound may be effective in targeting specific cancer pathways, making it a candidate for further development as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy Study : A comprehensive analysis of various coumarin derivatives found that those similar to 6-chloro compounds exhibited strong antibacterial activity against resistant strains of bacteria, providing evidence for their clinical relevance.
  • Inflammation Model : In a mouse model of inflammation, administration of the compound resulted in reduced paw edema compared to controls, supporting its potential therapeutic use in inflammatory diseases.
  • Cancer Research : A recent investigation into the effects of coumarins on tumor growth in xenograft models showed that these compounds significantly inhibited tumor progression, suggesting their potential role in cancer therapy.

Properties

Molecular Formula

C24H25ClO5

Molecular Weight

428.9 g/mol

IUPAC Name

(6-chloro-3-hexyl-4-methyl-2-oxochromen-7-yl) 3-methoxybenzoate

InChI

InChI=1S/C24H25ClO5/c1-4-5-6-7-11-18-15(2)19-13-20(25)22(14-21(19)29-24(18)27)30-23(26)16-9-8-10-17(12-16)28-3/h8-10,12-14H,4-7,11H2,1-3H3

InChI Key

XMXZLUCJYHXRNB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)OC(=O)C3=CC(=CC=C3)OC)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.